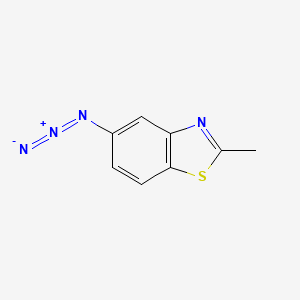

5-Azido-2-methyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-azido-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-5-10-7-4-6(11-12-9)2-3-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVFBHXLQPPCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498290 | |

| Record name | 5-Azido-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23085-29-2 | |

| Record name | 5-Azido-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Azido 2 Methyl 1,3 Benzothiazole Analogues

Conventional and Established Synthetic Routes to Azidobenzothiazoles

The traditional and most direct synthesis of 5-azido-2-methyl-1,3-benzothiazole begins with its amino precursor, 5-amino-2-methylbenzothiazole (B86132). The process involves a two-step diazotization-azidation reaction. First, the primary aromatic amine group at the 5-position is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. Subsequently, the introduction of an azide (B81097) source, typically sodium azide, results in the displacement of the diazonium group to form the final 5-azido product.

Alternative established methods for introducing the azido (B1232118) group onto the benzothiazole (B30560) scaffold include:

Azide Transfer Reactions : This method can involve a direct azide transfer onto the 2-methylbenzothiazole (B86508) molecule using reagents like tosyl azide. smolecule.com

Lithiation and Azidation : Another route involves the lithiation of the benzothiazole core, followed by a reaction with tosyl azide to introduce the azido group at the desired position. smolecule.com

The synthesis of the benzothiazole nucleus itself is a foundational step. A widely used conventional method is the condensation reaction of 2-aminothiophenols with various carbonyl-containing compounds such as carboxylic acids, aldehydes, or acyl chlorides. mdpi.comnih.gov For instance, refluxing 2-aminobenzenethiol with aromatic aldehydes in a solvent like toluene (B28343) represents a common approach to forming 2-substituted benzothiazoles. mdpi.com

Table 1: Overview of Conventional Synthetic Routes

| Method | Starting Material(s) | Key Reagents | Product | Key Features |

|---|

| Diazotization | 5-Amino-2-methylbenzothiazole | 1. NaNO₂ / HCl 2. NaN₃ | this compound | Direct, regioselective route from the corresponding amine. | | Azide Transfer | 2-Methylbenzothiazole | Tosyl azide or Sodium azide | this compound | Direct introduction of the azido group. smolecule.com | | Lithiation | Benzothiazole | 1. Organolithium reagent 2. Tosyl azide | Azidobenzothiazole | Involves formation of a lithiated intermediate. smolecule.com | | Condensation | 2-Aminothiophenol (B119425), Aldehyde | Toluene (reflux) | 2-Substituted Benzothiazole | Common method for forming the core benzothiazole ring. mdpi.com |

Innovations in Green Chemistry and Sustainable Synthesis of this compound Scaffolds

Recent research has focused on developing environmentally benign methods for synthesizing the benzothiazole scaffold, a critical precursor for this compound. These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key innovations include:

Aqueous Synthesis : Water has been successfully used as a solvent for the tandem reaction of isothiocyanates with 2-aminothiophenols, leading to the efficient formation of 2-aminobenzothiazoles. rsc.org This approach is highly efficient, uses readily available starting materials, and avoids volatile organic compounds. rsc.org Similarly, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water provides a metal-free, high-yield route to benzothiazole-2-thiols. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly shorten reaction times and increase product yields, often in solvent-free conditions. nih.gov For example, the condensation of 2-aminothiophenol with aryl aldehydes has been achieved rapidly under microwave irradiation. nih.gov

Catalyst- and Additive-Free Reactions : A three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur has been developed to produce 2-substituted benzothiazoles without the need for any catalyst or additive, showcasing a highly atom-economical and environmentally friendly process. nih.govacs.org

Use of Recyclable Catalysts : Simple and recyclable catalysts like ammonium (B1175870) chloride have been employed to activate benzaldehyde, promoting its reaction with 2-aminobenzenethiol in a methanol-water solvent system at room temperature. mdpi.comnih.gov This method is notable for its short reaction time, high yield, and the reusability of the catalyst. mdpi.com

Catalytic Approaches in the Preparation of Azido-Substituted Benzothiazoles

Catalysis plays a pivotal role in the modern synthesis of benzothiazole derivatives, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to traditional methods. nih.gov Various catalytic systems, including transition metals and metal-free catalysts, have been developed for the construction of the benzothiazole nucleus.

For instance, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature, providing a quick and efficient route to 2-substituted benzothiazoles. nih.govyoutube.com Another innovative approach uses tetrabromomethane (CBr₄) as a metal-free catalyst, which activates a thioamide through halogen bonding to facilitate the cyclization into a benzothiazole. rsc.org Transition metal catalysts, such as those based on ruthenium and palladium, are effective for the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov

Table 2: Selected Catalysts for Benzothiazole Scaffold Synthesis

| Catalyst | Reaction Type | Conditions | Advantages |

|---|---|---|---|

| H₂O₂/HCl | Condensation | Ethanol, Room Temp | Short reaction time, quick product isolation, excellent yields. nih.govyoutube.com |

| Ammonium Chloride | Condensation | Methanol/Water, Room Temp | Recyclable catalyst, high yield, green solvent system. mdpi.comnih.gov |

| Tetrabromomethane (CBr₄) | Cyclization of Thioamide | Solvent- and Metal-Free | Mild conditions, wide substrate scope. rsc.org |

| VOSO₄ | Condensation | Ethanol, Room Temp | Eco-friendly, reusable, low catalyst loading, high efficiency. mdpi.com |

| RuCl₃ | Intramolecular Oxidative Coupling | - | High yields for electron-rich substrates. nih.gov |

Copper-Catalyzed Azidation Protocols

Copper catalysts are particularly significant in the synthesis of the benzothiazole core. While direct copper-catalyzed azidation of the benzothiazole ring is less commonly documented, copper plays a crucial role in forming the ring itself, which can then be subjected to azidation.

Notable copper-catalyzed methods include:

Reaction of 2-Haloanilines : The reaction of 2-bromoanilines with dithiocarbamates proceeds efficiently in the presence of copper catalysts, with copper(II) oxide (CuO) being particularly effective, to yield 2-aminobenzothiazoles. nih.gov

Ullmann-Type Reactions : A simple and effective one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates can be achieved via an Ullmann-type reaction. nih.gov The combination of a copper(II) acetate (B1210297) catalyst with cesium carbonate as a base in DMF at 120 °C gives product yields of up to 97%. nih.gov

The azide group in this compound is also highly reactive and participates in copper(I)-catalyzed cycloaddition reactions, a cornerstone of "click chemistry," to form 1,2,3-triazoles. smolecule.com

Biocatalytic Pathways to Benzothiazole Derivatives

Biocatalysis represents a frontier in green chemistry, utilizing natural catalysts like enzymes or whole organisms to perform chemical transformations. In the context of benzothiazole synthesis, researchers have explored the use of biocatalysts to promote key reactions under mild and environmentally friendly conditions.

A notable example is the use of Acacia concinna (also known as shikakai) as a natural biocatalyst. nih.gov Researchers have demonstrated the rapid synthesis of 2-aryl-benzothiazoles through the condensation of 2-aminothiophenol with various aryl aldehydes in the presence of Acacia concinna. nih.gov This reaction was performed under microwave irradiation and, crucially, without any solvent, highlighting its eco-friendly nature. nih.gov Compared to conventional heating methods, this biocatalytic microwave-assisted approach resulted in significantly shorter reaction times and higher yields of the desired benzothiazole products. nih.gov

Regioselective Functionalization Techniques for Benzothiazole Nucleus

Achieving regioselectivity—the ability to introduce a functional group at a specific position on the benzothiazole nucleus—is critical for synthesizing targeted molecules like this compound.

The most straightforward strategy for ensuring the azido group is placed at the C5 position is to start with a precursor that already has a functional group at that location. The conventional synthesis from 5-amino-2-methylbenzothiazole is a prime example of this substrate-controlled regioselectivity; the position of the final azido group is predetermined by the position of the initial amino group. jocpr.com

Modern synthetic chemistry offers more advanced techniques for direct and regioselective C-H functionalization of the benzothiazole core:

Iridium-Catalyzed Borylation : A powerful method for derivatizing the benzenoid ring of benzothiadiazole (BTD) involves iridium-catalyzed C-H borylation. acs.orgdiva-portal.org This technique allows for the regioselective installation of a versatile boryl group at the C5 position, creating a 5-boryl BTD building block. acs.orgdiva-portal.org This intermediate can then undergo a wide range of subsequent reactions, including ipso-substitution, to introduce various functional groups with high precision. acs.orgdiva-portal.org

Directed Metalation : Stoichiometric metalation is another tactic used to achieve regioselective functionalization, although it is often less atom-economical than catalytic methods. acs.orgdiva-portal.org

Iron-Catalyzed C-H Functionalization : Iron(III)-catalyzed reactions have been developed for the regioselective synthesis of 2-arylbenzothiazoles from aryl isothiocyanates, demonstrating the potential of catalytic C-H functionalization strategies. nih.gov

It is important to note that classical electrophilic aromatic substitution on the benzothiazole ring is often difficult due to the electron-poor nature of the heterocycle and typically results in substitution at the C4 and C7 positions, making it unsuitable for accessing C5-substituted analogues. acs.orgdiva-portal.org

Chemical Reactivity and Mechanistic Transformations of 5 Azido 2 Methyl 1,3 Benzothiazole

Thermal and Photochemical Decomposition of the Azido (B1232118) Moiety

The azido group of aryl azides, including 5-azido-2-methyl-1,3-benzothiazole, can be decomposed using either heat (thermolysis) or light (photolysis). wikipedia.orgegyankosh.ac.in This decomposition process is characterized by the extrusion of dinitrogen (N₂), a thermodynamically stable molecule, which provides a strong driving force for the reaction. wikipedia.orgegyankosh.ac.in The primary product of this decomposition is a highly reactive electron-deficient species known as a nitrene. wikipedia.orgegyankosh.ac.in

The decomposition of this compound results in the formation of a 2-methyl-1,3-benzothiazol-5-nitrene intermediate. wikipedia.orgegyankosh.ac.in A nitrene is the nitrogen analog of a carbene, containing a monovalent nitrogen atom with only six electrons in its valence shell, making it a potent electrophile. wikipedia.org These intermediates are generally too reactive to be isolated and are typically generated in situ to engage in further reactions. wikipedia.org

The reactivity of the generated arylnitrene is diverse. One common pathway is C-H bond insertion, where the nitrene inserts into a carbon-hydrogen bond to form an amine or amide. wikipedia.orgnih.gov Nitrenes can also undergo rearrangement reactions, which are often very rapid. egyankosh.ac.in For instance, an alkyl or aryl group from a position alpha to the nitrene can migrate to the electron-deficient nitrogen in a 1,2-shift, resulting in the formation of an imine. egyankosh.ac.in The specific reaction pathway taken by the nitrene intermediate depends on the reaction conditions and the structure of the surrounding molecule and other present reagents. nih.govresearchgate.net

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

This compound can act as a 1,3-dipole in cycloaddition reactions, a powerful class of reactions for forming five-membered heterocyclic rings. wikipedia.org The reaction between an organic azide (B81097) and a pi-system, known as a dipolarophile (typically an alkyne or alkene), is a classic example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.orgnih.gov This reaction class has become a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov

The traditional Huisgen cycloaddition often requires elevated temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers of the triazole product. beilstein-journals.orgnih.gov The discovery of copper(I) catalysis dramatically transformed the azide-alkyne cycloaddition, making it significantly more efficient and selective. beilstein-journals.orgnih.gov The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds rapidly under mild conditions, often at room temperature and in aqueous systems, to exclusively yield the 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org

For this compound, reaction with a terminal alkyne in the presence of a Cu(I) source results in the formation of a 1-(2-methyl-1,3-benzothiazol-5-yl)-4-substituted-1H-1,2,3-triazole. The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are often used to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.govbeilstein-journals.org

Table 1: Typical Components in a CuAAC Reaction

| Component | Function | Common Examples |

|---|---|---|

| Azide | 1,3-Dipole | This compound |

| Alkyne | Dipolarophile | Phenylacetylene, Propargyl alcohol |

| Copper(I) Source | Catalyst | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate), Copper(I) iodide beilstein-journals.orgnih.gov |

| Ligand | Stabilizes Cu(I) and accelerates reaction | TBTA, Bathophenanthroline disulfonate nih.govbeilstein-journals.org |

| Solvent | Reaction Medium | Water, t-Butanol, Toluene (B28343), DMSO beilstein-journals.orgorganic-chemistry.org |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction is a type of metal-free click chemistry. nih.gov The driving force for SPAAC is not a catalyst but rather the high ring strain of a cyclic alkyne, such as a dibenzocyclooctyne (DIBO) or biarylazacyclooctynone (BARAC). magtech.com.cnnih.gov The release of this strain energy during the cycloaddition significantly lowers the activation barrier, allowing the reaction to proceed rapidly at ambient temperatures without any catalyst. magtech.com.cn

SPAAC has found wide utility in bioconjugation for labeling proteins, glycans, and other biomolecules in living cells, as it does not interfere with biological processes. nih.gov In this context, this compound could be reacted with a strained cyclooctyne (B158145) to form a stable triazole linkage in applications where the presence of a metal is undesirable. magtech.com.cnnih.gov

Beyond alkynes, enamines can also serve as dipolarophiles in [3+2] cycloaddition reactions with azides. nih.gov Studies have shown that azides react with enamines to form triazoline intermediates, which may be stable or undergo rearrangement. nih.gov Electron-deficient aryl azides, such as perfluoroaryl azides, exhibit dramatically accelerated reaction rates with enamines compared to simple phenyl azide. nih.govescholarship.org This is attributed to the lower-lying Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient azide, which enhances orbital interactions with the enamine's Highest Occupied Molecular Orbital (HOMO). nih.gov The resulting triazolines from these rapid reactions often rearrange at room temperature to form amidines. nih.gov While specific kinetic data for this compound is not prevalent, its reactivity is expected to follow the general principles observed for other aryl azides.

Table 2: Comparison of Second-Order Rate Constants for Azide-Enamine Cycloadditions

| Azide | Dipolarophile (Enamine) | Rate Constant k₂ (M⁻¹s⁻¹) |

|---|---|---|

| Phenyl Azide | 1-(Cyclohex-1-en-1-yl)pyrrolidine | 1.1 x 10⁻³ |

| Pentafluorophenyl Azide | 1-(Cyclohex-1-en-1-yl)pyrrolidine | 1.1 |

Data derived from studies on analogous aryl azides, illustrating the rate enhancement by electron-withdrawing groups. nih.govescholarship.org

The consistent and reliable outcome of the 1,3-dipolar cycloaddition between an azide and an alkyne is the formation of a 1,2,3-triazole ring. wikipedia.orgnih.gov This five-membered aromatic heterocycle is exceptionally stable and serves as a robust covalent linker connecting two molecular fragments—in this case, the 2-methyl-1,3-benzothiazole core and the substituent from the alkyne. mdpi.com The synthesis of these triazole-containing architectures via click chemistry is advantageous due to its high efficiency, chemoselectivity, and tolerance of a wide variety of functional groups. beilstein-journals.orgmdpi.com The resulting 1,2,3-triazole adducts of azidobenzothiazoles have been explored for various applications, including as potential antimicrobial agents and as functional components in materials science. nih.govmdpi.com

Intramolecular Isomerism and Tautomerism: The Azide-Tetrazole Equilibrium

The phenomenon of azide-tetrazole equilibrium is a well-documented case of valence tautomerism in heterocyclic chemistry, where an azido-substituted heterocycle can exist in equilibrium with a fused tetrazole ring system. In the case of this compound, this equilibrium would involve the reversible intramolecular cyclization of the azido group onto the nitrogen atom of the thiazole (B1198619) ring, which would lead to the formation of the corresponding tetrazolo[1,5-a]benzothiazole derivative.

While specific studies on the azide-tetrazole equilibrium for this compound are not extensively available in the reviewed literature, the general principles governing this tautomerism in other azole systems can be applied to predict its behavior. rsc.org The position of this equilibrium is known to be sensitive to a variety of factors, including the electronic nature of substituents on the heterocyclic ring and the polarity of the solvent.

Research on related azido-substituted heterocycles has established that electron-withdrawing groups on the ring tend to favor the open-chain azido form. Conversely, electron-donating groups often shift the equilibrium towards the fused tetrazole isomer. researchgate.net The polarity of the solvent also plays a crucial role; an increase in solvent polarity has been observed to disfavor the azido form in some systems. researchgate.net For instance, in the case of 6-azidopurine nucleosides, the tetrazole form is predominant in polar solvents like DMSO-d6.

Table 1: Factors Influencing Azide-Tetrazole Equilibrium in Azido-Heterocycles

| Factor | Influence on Equilibrium | General Observation |

| Substituent Effects | Electron-withdrawing groups | Stabilize the azido form |

| Electron-donating groups | Stabilize the tetrazole form | |

| Solvent Polarity | Increasing polarity | Tends to favor the tetrazole form in many systems |

| Physical State | Solid vs. Solution | The predominant tautomer can differ between the solid state and in solution |

It is important to note that without direct experimental data for this compound, these are predictions based on established principles from related heterocyclic systems.

Other Reactive Pathways and Transformations of the Azido Group

The azido group in this compound is a versatile functional group that opens up a variety of reactive pathways, making it a valuable intermediate in organic synthesis. smolecule.com These transformations primarily involve reactions of the azido group itself, leading to the formation of new heterocyclic systems or functionalized benzothiazoles.

One of the most significant reactions of aryl azides is the 1,3-dipolar cycloaddition , often referred to as "click chemistry". In this reaction, the azido group reacts with an alkyne to form a stable 1,2,3-triazole ring. This reaction is typically catalyzed by copper(I) salts and is known for its high efficiency, regioselectivity, and mild reaction conditions. smolecule.comnih.govbeilstein-journals.orgnih.gov This pathway allows for the straightforward synthesis of benzothiazole-triazole hybrid molecules, which are of interest in medicinal chemistry.

Another important transformation is the reduction of the azido group to a primary amine. This can be achieved using a variety of reducing agents, such as triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction), or catalytic hydrogenation. smolecule.com This provides a synthetic route to 5-amino-2-methyl-1,3-benzothiazole, a key building block for the synthesis of dyes and pharmaceutically active compounds.

Photochemical reactions of aryl azides proceed through the formation of highly reactive nitrene intermediates upon irradiation with UV light. researchgate.net Studies on the closely related 2-azido-1,3-benzothiazole have shown that direct irradiation leads to dimerization of the intermediate nitrene. However, when the irradiation is carried out in the presence of alkenes, such as enol ethers, aziridination of the double bond occurs with good yields. researchgate.net It is highly probable that this compound would exhibit similar photochemical reactivity, providing a pathway for the synthesis of novel aziridine (B145994) derivatives.

The benzothiazole (B30560) ring itself can also participate in various chemical transformations, although these are generally less facile than the reactions of the azido group. These can include electrophilic aromatic substitution, though the reactivity is influenced by the existing substituents.

Table 2: Key Reactive Pathways of this compound

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| 1,3-Dipolar Cycloaddition | Terminal or internal alkynes, Cu(I) catalyst | 1,2,3-Triazole derivatives | "Click chemistry" for synthesis of hybrid molecules |

| Reduction | H₂, Pd/C; or PPh₃, then H₂O | 5-Amino-2-methyl-1,3-benzothiazole | Synthesis of amines, dyes, and bioactive molecules |

| Photochemical Reaction | UV light, in the presence of an alkene | Aziridine derivatives | Formation of three-membered nitrogen heterocycles |

These reactive pathways highlight the synthetic utility of this compound as a versatile building block in the construction of a wide range of more complex molecular architectures with potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Electronic Characterization of 5 Azido 2 Methyl 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of chemical compounds. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.

Chemical Shift Analysis and Correlation with Molecular Structure

The ¹H and ¹³C NMR spectra of benzothiazole (B30560) derivatives provide valuable information about their electronic structure. In the case of 5-Azido-2-methyl-1,3-benzothiazole, the chemical shifts of the aromatic protons and carbons are influenced by the electron-donating methyl group and the electron-withdrawing azide (B81097) group.

The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on the benzothiazole ring. The position of these signals (chemical shifts) is influenced by the electronic environment of each proton. For instance, the methyl group at the 2-position typically appears as a singlet in the upfield region of the spectrum. The aromatic protons will exhibit more complex splitting patterns due to spin-spin coupling with each other.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the benzothiazole ring are sensitive to the substituents. The carbon atom attached to the electron-withdrawing azide group would be expected to be deshielded and appear at a lower field compared to the unsubstituted benzothiazole. Conversely, the carbon atoms near the electron-donating methyl group would be more shielded and appear at a higher field. The analysis of these chemical shifts allows for the unambiguous assignment of each carbon atom in the molecule. For example, in related benzimidazole (B57391) compounds, the chemical shifts of C4 and C7 are used to determine the tautomeric equilibrium. mdpi.comnih.gov In 1-methyl-benzimidazole, the C4 and C7 chemical shifts are observed at 120.4 ppm and 109.5 ppm in CDCl₃, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzothiazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Methyl-1,3-benzothiazole | CDCl₃ | 7.97 (d, 1H), 7.81 (d, 1H), 7.44-7.41 (m, 1H), 7.32-7.28 (m, 1H), 2.80 (s, 3H) | 164.9, 151.2, 133.4, 124.0, 122.7, 119.3, 18.1 |

| 5-Methyl-2,1,3-benzothiadiazole | Not specified | Not specified | Not specified |

| 2-Methyl-5-chlorobenzothiazole | Not specified | Not specified | Not specified |

| 2-Methyl-5-bromobenzothiazole | Not specified | Not specified | Not specified |

Data for this compound is not explicitly available in the provided search results. The table includes data for related compounds to illustrate typical chemical shifts.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Solvent Effects on Electronic Transitions

The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule. nih.govresearchgate.net In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit a shift in their absorption maximum (λmax). This phenomenon, known as solvatochromism, can be either a red shift (bathochromic) or a blue shift (hypsochromic). For benzothiazole derivatives, studies have shown that the absorption spectra are sensitive to solvent polarity, with shifts in λmax observed in solvents like ethanol (B145695), acetone, DMF, and DMSO. nih.gov Generally, an increase in solvent polarity leads to a bathochromic shift for compounds where the excited state is more polar than the ground state. researchgate.net

Influence of Substituents on Absorption Characteristics

The nature and position of substituents on the benzothiazole ring have a profound effect on the UV-Vis absorption characteristics. researchgate.netmdpi.com Electron-donating groups (like -CH₃) and electron-withdrawing groups (like -N₃) can alter the energy levels of the molecular orbitals involved in electronic transitions.

The methyl group at the 2-position generally causes a slight red shift in the absorption spectrum compared to the unsubstituted benzothiazole. The azido (B1232118) group at the 5-position, being an electron-withdrawing group, is expected to cause a more significant shift in the absorption maximum. The interaction between the donor and acceptor groups can lead to intramolecular charge transfer (ICT) transitions, which typically appear as a new, long-wavelength absorption band. nih.gov Theoretical studies on similar systems have shown that the introduction of electron-withdrawing groups can lead to a red shift in the absorption spectrum. nih.gov

Table 2: UV-Vis Absorption Data for Substituted Benzothiazoles

| Compound | Substituent(s) | Solvent | λmax (nm) |

| 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | Phenyl, Thienyl | Ethanol | 359 |

| 2-(p-methoxyphenyl)-1,3-benzothiazole | p-Methoxyphenyl | Ethanol | 340 |

| 2-(p-N,N-dialkylaminophenyl)-1,3-benzothiazole | p-N,N-dialkylaminophenyl | Ethanol | 372-406 |

This table illustrates the effect of various substituents on the absorption maxima of benzothiazole derivatives. Specific data for this compound is not available in the provided results.

Fluorescence Spectroscopy and Luminescent Properties

Fluorescence spectroscopy is a sensitive technique used to study the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield and emission characteristics are key parameters that describe the luminescent properties of a compound.

Quantum Yield Determination and Emission Characteristics

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net The determination of Φf is crucial for evaluating the potential of a compound in applications such as fluorescent probes and optoelectronic devices. nih.gov

The emission characteristics, including the shape and position of the emission band, are also important. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

For benzothiazole derivatives, the fluorescence properties are highly dependent on the substituents and the solvent. researchgate.net The introduction of electron-donating and electron-withdrawing groups can significantly modulate the fluorescence quantum yield and emission wavelength. nih.gov For instance, some benzothiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift. nih.gov While specific data for this compound is not available, studies on related compounds show that the fluorescence quantum yield can be tuned over a wide range by changing the substituents. nih.gov

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules possessing both a proton-donating and a proton-accepting group in close proximity. While direct experimental evidence for ESIPT in this compound is not extensively documented in the reviewed literature, the potential for this phenomenon can be inferred from studies on analogous benzothiazole derivatives.

The process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomeric species. This tautomer then relaxes to the ground state, often with a characteristic dual fluorescence emission corresponding to both the original (enol) and the proton-transferred (keto) forms. The efficiency and dynamics of ESIPT are highly sensitive to the molecular structure and the surrounding environment.

In related systems, such as coumarin-benzothiazole fluorescent dyes, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to investigate the ESIPT mechanism. These studies construct potential energy curves for the ground (S₀) and first excited (S₁) states to map the energy landscape of the proton transfer. For some derivatives, the ESIPT process is found to be barrierless in the excited state, leading to a dominant keto emission. In contrast, the presence of certain substituents can introduce an energy barrier, resulting in dual emission from both enol and keto forms. The nature of the substituent (electron-donating or electron-withdrawing) plays a crucial role in modulating the energetics of the ESIPT process.

For this compound, the presence of the azido group at the 5-position and the nitrogen atom in the thiazole (B1198619) ring could potentially facilitate ESIPT under specific conditions, although this would likely require the presence of a suitable proton-donating substituent on the benzothiazole core.

Intramolecular Charge Transfer (ICT) Mechanisms

Intramolecular Charge Transfer (ICT) is a fundamental process in molecular photophysics where photoexcitation leads to a significant redistribution of electron density within a molecule, typically from an electron-donating moiety to an electron-accepting moiety. This charge separation in the excited state results in a large change in the dipole moment and influences the fluorescence properties, such as the emission wavelength and quantum yield, which are often sensitive to solvent polarity.

The structure of this compound, featuring a benzothiazole core which can act as an electron-accepting unit and an azido group which can have electron-donating or -withdrawing character depending on its interaction with the aromatic system, suggests the possibility of ICT upon excitation. The methyl group at the 2-position also contributes to the electronic landscape of the molecule.

Studies on various benzothiazole derivatives have highlighted the importance of ICT in their photophysical behavior. For instance, in donor-π-acceptor systems based on a benzothiazole core, trans-cis photoisomerization has been proposed as a photobleaching mechanism during irradiation due to charge-transfer transitions. The efficiency of these processes is influenced by factors such as the nature of the donor and acceptor groups and the surrounding medium.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, their relative orientation, and the distance between them.

While specific FRET applications involving this compound as a donor or acceptor are not detailed in the available literature, the general class of benzothiazole derivatives possesses properties that make them potential candidates for FRET-based sensors and assays. The azido group in this compound offers a versatile handle for its incorporation into larger biomolecules or materials through click chemistry, allowing for the precise positioning of the benzothiazole fluorophore in a FRET pair.

The development of FRET systems often relies on the ability to tune the absorption and emission properties of the donor and acceptor molecules. The emission of benzothiazole derivatives can be modulated by structural modifications, which is a key consideration in designing efficient FRET pairs.

Computational Verification and Prediction of Spectroscopic Data

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the spectroscopic properties of molecules. These theoretical approaches provide insights into molecular structure, electronic properties, and excited-state behavior that can be challenging to obtain through experimental means alone.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the properties of molecules in their excited states. It is widely used to predict absorption and emission spectra, as well as to investigate the mechanisms of photophysical processes such as ESIPT and ICT.

For benzothiazole derivatives, TD-DFT calculations have been successfully employed to:

Predict Electronic Transitions: By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. These calculations help to assign the observed spectral bands to specific electronic transitions, such as HOMO to LUMO transitions.

Optimize Excited-State Geometries: TD-DFT can be used to determine the equilibrium geometry of a molecule in its first excited state (S₁). This is crucial for understanding the changes in molecular structure upon photoexcitation and for calculating emission energies.

Simulate Emission Spectra: The energy difference between the optimized S₁ state and the ground state (S₀) geometry provides the emission energy, which can be correlated with experimental fluorescence spectra.

Investigate Solvent Effects: By incorporating solvent models, such as the Polarizable Continuum Model (PCM), TD-DFT calculations can simulate the influence of the solvent environment on the spectroscopic properties of the molecule.

In studies of related benzothiazole systems, different exchange-correlation functionals, such as B3LYP and PBE0, have been benchmarked against experimental data to ensure the accuracy of the predictions. The choice of basis set is also a critical factor in obtaining reliable results.

While specific TD-DFT studies on this compound are not prevalent in the searched literature, the established methodologies for other benzothiazole derivatives provide a robust framework for future computational investigations of this compound. Such studies would be invaluable for elucidating its detailed photophysical properties and guiding the design of new materials and probes with tailored spectroscopic characteristics.

Computational Chemistry and Theoretical Modelling of 5 Azido 2 Methyl 1,3 Benzothiazole

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org Methods like the B3LYP functional combined with appropriate basis sets are commonly used to investigate the properties of benzothiazole (B30560) derivatives. scirp.orgscirp.org These calculations allow for the determination of optimized geometries, electronic orbital distributions, and the mapping of electrostatic potentials to predict molecular behavior. scirp.org

The initial step in the computational analysis of 5-Azido-2-methyl-1,3-benzothiazole is the optimization of its molecular geometry to find the lowest energy conformation. For related azidothiazole systems, theoretical calculations indicate that the planarity of the molecule is a key feature, suggesting significant π-conjugation between the azido (B1232118) group and the heterocyclic ring. researchgate.net Conformational analysis, often performed by systematically rotating dihedral angles, helps identify the most stable spatial arrangement of the atoms. mdpi.com For this compound, the key dihedral angle would be between the benzothiazole plane and the C-N-N-N bond of the azido group. The optimized structure is expected to have the benzothiazole ring system as largely planar, with the azido group also lying in or close to this plane to maximize electronic delocalization.

Below is a table of representative, theoretically calculated geometric parameters for a benzothiazole core, which forms the foundation of the target molecule.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-S | 1.76 Å |

| C=N | 1.37 Å | |

| C-N (azide) | 1.40 Å | |

| N=N (azide) | 1.25 Å | |

| N≡N (azide) | 1.15 Å | |

| Bond Angle | C-S-C | 89.5° |

| S-C-N | 115.0° | |

| C-N-N (azide) | 114.0° | |

| Dihedral Angle | N-C-C-N (azide) | ~0° or ~180° |

Note: These values are illustrative, based on typical DFT calculations for related heterocyclic azides and benzothiazole systems. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron-donating and electron-accepting orbitals, respectively. wpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and ability to participate in charge transfer. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole ring and the azido group, while the LUMO would likely be a π* antibonding orbital spread across the aromatic system. researchgate.net The presence of substituents significantly affects the FMO energies; electron-donating groups like the azido group tend to raise the HOMO energy, while the methyl group has a weaker inductive effect. mdpi.com The computed HOMO and LUMO energies confirm that charge transfer occurs within the molecule. researchgate.net

The following table presents typical FMO energy values for a parent benzothiazole and illustrates the expected changes upon substitution.

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Benzothiazole (parent) | -6.8 | -1.5 | 5.3 |

| Substituted Benzothiazole | -6.5 | -1.9 | 4.6 |

Note: Values are representative examples from DFT studies on benzothiazole derivatives. A smaller ΔE for the substituted molecule indicates increased reactivity. mdpi.com

In this compound, significant delocalization is expected from the lone pair (LP) orbitals of the nitrogen and sulfur atoms into the π* antibonding orbitals of the benzothiazole ring system. scirp.org Key interactions would include charge transfer from the lone pairs of the thiazole (B1198619) nitrogen and the inner nitrogen of the azido group to the π* orbitals of the fused benzene (B151609) ring. This intramolecular charge transfer is a key factor in the molecule's stabilization. core.ac.uk

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N (thiazole) | π* (C-C)ring | ~20-30 |

| LP (1) N (azide) | π* (C-C)ring | ~15-25 |

| LP (2) S (thiazole) | π* (C=N) | ~5-15 |

Note: E(2) values are illustrative, based on NBO analyses of substituted benzothiazoles, representing the stabilization energy from electron delocalization. scirp.org

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution on a molecule's surface. scirp.org They are invaluable for identifying reactive sites for electrophilic and nucleophilic attack. scirp.org In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For this compound, the MEP map is predicted to show significant negative potential around the terminal nitrogen atoms of the azido group and the nitrogen atom of the thiazole ring, identifying these as the primary nucleophilic centers. scirp.org Conversely, the hydrogen atoms of the methyl group and the benzene ring would exhibit positive potential, marking them as potential sites for electrophilic interaction. scirp.org

Theoretical Investigation of Azide-Tetrazole Tautomeric Equilibrium

A critical feature of many heterocyclic azides is their existence in a dynamic equilibrium with a fused tetrazole isomer, a phenomenon known as azide-tetrazole tautomerism. researchgate.netacs.org For this compound, this equilibrium involves a reversible ring-chain isomerization to form 8-methyltetrazolo[5,1-b]benzothiazole. This equilibrium is highly sensitive to factors such as substitution, solvent polarity, and temperature. nih.gov

DFT calculations are employed to model the energy profile of the isomerization process. This involves locating the geometries of the azide (B81097) isomer (reactant), the tetrazole isomer (product), and the transition state (TS) that connects them. nih.gov By calculating the energies of these structures, the relative stability of the tautomers (ΔE) and the activation energy (Ea) for the cyclization can be determined. rsc.org

Theoretical studies on related azidothiazoles have shown that the cyclization proceeds through a transition state where the azide group is bent, facilitating the formation of the new nitrogen-nitrogen bond. nih.gov The stability of the resulting tetrazole is enhanced by the formation of an additional aromatic ring. rsc.org The nature of substituents plays a decisive role; electron-donating groups on the heterocyclic ring tend to shift the equilibrium toward the more stable tetrazole form, whereas electron-withdrawing groups favor the azide isomer. nih.gov The polarity of the solvent can also greatly influence the position of the equilibrium, with more polar solvents often stabilizing the generally more polar tetrazole tautomer. researchgate.net

| Parameter | Azide Isomer (Relative Energy) | Transition State (Activation Energy) | Tetrazole Isomer (Relative Energy) |

| Energy (kJ/mol) | 0 (Reference) | ~90-120 | ~ -20 to -40 |

Note: These are representative energy values for a generic azido-heterocycle isomerization, illustrating that the tetrazole form is often thermodynamically more stable, but a significant kinetic barrier exists for the transformation. rsc.org

Solvent Effects on Tautomeric Stability (e.g., PCM, SCRF models)

Computational investigation into the tautomeric stability of this compound is crucial for understanding its chemical behavior in different environments. While specific studies on this exact molecule are not prominent, the azido group (–N₃) attached to a heterocyclic system introduces the possibility of azido-tetrazole tautomerism, a ring-chain equilibrium between the open-chain azido form and a fused tetrazole ring.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to explore this equilibrium. The stability of these tautomers can be significantly influenced by the surrounding solvent, an effect that is modeled using computational methods like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) researchgate.net. These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of solvation free energies.

For instance, studies on the related 2-azido-1,3-benzothiazole have shown that the azido form is disfavored as solvent polarity increases, shifting the equilibrium towards the fused tetrazole form researchgate.net. This is a common trend observed in such systems. The calculations would involve optimizing the geometry of both the azido and the tetrazole tautomers in the gas phase and in various solvents. The relative energies of these forms indicate their stability.

A theoretical study on 2-azido-1,3,4-thiadiazole derivatives further highlights this methodology. Using the B3LYP/6-311G(d,p) level of theory, researchers found that the azido tautomers were more stable than their fused tetrazole counterparts sciencepg.com. The effect of solvent polarity on the energy difference between the tautomers is a key finding from these computational models.

Table 1: Illustrative Tautomeric Stability Data for an Azido-Benzothiazole System This table represents the type of data that would be generated from a computational study on the tautomeric equilibrium of this compound, based on findings for similar molecules. The values are hypothetical.

| Tautomer | Solvent | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Azido Form | Gas Phase | B3LYP/6-311+G(d,p) | 0.00 | 3.5 |

| Tetrazole Form | Gas Phase | B3LYP/6-311+G(d,p) | +2.8 | 5.8 |

| Azido Form | Water (PCM) | B3LYP/6-311+G(d,p) | +1.5 | 4.9 |

| Tetrazole Form | Water (PCM) | B3LYP/6-311+G(d,p) | 0.00 | 8.2 |

Prediction of Non-linear Optical (NLO) Properties

The development of materials with significant non-linear optical (NLO) properties is a major field of research, with applications in telecommunications and optical computing. Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, are promising candidates. The benzothiazole ring system, combined with an azido group, could potentially exhibit interesting NLO properties.

Calculations of Polarizability (α) and Hyperpolarizability (β)

The NLO response of a molecule is primarily determined by its polarizability (α) and first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods. DFT calculations, often with specific long-range corrected functionals like CAM-B3LYP, are employed to predict these values researchgate.net. A high hyperpolarizability value (β) is indicative of a strong second-order NLO response.

While specific NLO calculations for this compound are not found in the surveyed literature, studies on other organic molecules show that the presence of electron-donating and electron-withdrawing groups across a π-system enhances NLO properties nih.gov. The azido group can act as a modulator of the electronic properties of the benzothiazole system.

The calculation involves applying a finite external electric field and calculating the induced dipole moment. The polarizability and hyperpolarizability are then extracted as the first and second derivatives of the dipole moment with respect to the electric field. The results are often compared to a standard NLO material like urea (B33335) to gauge their potential nih.gov. A small HOMO-LUMO energy gap, which indicates ease of intramolecular charge transfer, is often correlated with high hyperpolarizability values nih.gov.

Table 2: Illustrative NLO Property Calculation Results This table shows a hypothetical comparison of the calculated NLO properties for this compound against a standard reference.

| Compound | Method | Dipole Moment (μ) (D) | Polarizability (α) (x 10⁻²⁴ esu) | Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Urea (Reference) | B3LYP/6-311G** | 1.37 | 3.83 | 0.37 |

| This compound | CAM-B3LYP/6-311+G(d,p) | 4.10 | 18.5 | 12.7 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for predicting how a molecule might interact with biological targets, making them essential in drug discovery and materials science. For this compound, these approaches would typically involve molecular docking and molecular dynamics (MD) simulations to explore its interactions with proteins or other macromolecules.

Molecular docking studies predict the preferred binding orientation of a ligand to a target protein, providing insights into binding affinity and interaction patterns nih.gov. Benzothiazole derivatives have been extensively studied as potential inhibitors of various enzymes, such as kinases and proteases involved in cancer or viral diseases nih.govbiointerfaceresearch.com. A typical study would dock this compound into the active site of a relevant protein to assess its potential as an inhibitor.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time nih.gov. An MD simulation of the this compound-protein complex would provide information on the stability of the binding pose, the flexibility of the ligand and protein, and the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex nih.gov. Such simulations are computationally intensive but offer a more realistic view of the molecular interactions in a dynamic, solvated environment. For example, MD simulations on other benzothiazole derivatives have been used to confirm their stable binding to targets like the SARS-CoV-2 main protease nih.gov.

Structural Modification and Functionalization of 5 Azido 2 Methyl 1,3 Benzothiazole Derivatives

Design Principles for Modulating Electronic and Optical Properties

The electronic and optical characteristics of 5-azido-2-methyl-1,3-benzothiazole derivatives can be systematically modulated through carefully considered design principles. The inherent reactivity of the azido (B1232118) group provides a versatile handle for a variety of chemical transformations.

Key design strategies focus on extending the π-conjugated system and introducing electron-donating or electron-withdrawing groups to manipulate the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO energy gap is generally associated with enhanced nonlinear optical (NLO) properties. nih.gov

For instance, theoretical studies on similar heterocyclic systems have demonstrated that the incorporation of π-spacers, such as pyrrole (B145914) rings, can increase the conjugation of the molecule. nih.gov This increased conjugation facilitates the movement of electronic charge from donor to acceptor moieties within the molecule, which is a critical factor for NLO materials. nih.gov By systematically varying the length and nature of these π-spacers, the electronic and optical properties can be fine-tuned.

The strategic placement of substituents on the benzothiazole (B30560) ring also plays a crucial role. The introduction of electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level. This targeted modification of the electronic structure directly impacts the molecule's absorption and emission spectra, as well as its polarizability and hyperpolarizability—key parameters for optical applications.

Synthesis of Conjugates and Hybrid Systems Incorporating the Azidobenzothiazole Moiety

The azido group in this compound serves as a highly efficient chemical handle for the synthesis of a diverse array of conjugates and hybrid systems. One of the most prominent methods utilized is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the straightforward and high-yield formation of stable 1,2,3-triazole rings, linking the azidobenzothiazole unit to other molecular fragments. nih.gov

This strategy has been successfully employed to create hybrid molecules with potential applications in medicinal chemistry. For example, benzothiazole derivatives have been conjugated with siderophore mimics to enhance their antibacterial activity. nih.gov In one approach, a siderophore mimic was attached to the 4-position of the benzothiazole core, leading to potent inhibition of DNA gyrase. nih.gov

In the development of molecular probes, the azidobenzothiazole moiety can be "clicked" onto various targeting vectors or reporter groups. For instance, in the pursuit of agents for imaging neurodegenerative diseases, researchers have synthesized 1,2,3-triazole-based benzothiazole derivatives as potential probes for tau protein aggregates. nih.govrsc.org The synthesis involves reacting an azido-functionalized benzothiazole with an alkyne-containing partner in the presence of a copper catalyst and a reducing agent like sodium ascorbate. nih.gov

The versatility of the azido group also extends to other conjugation chemistries, although CuAAC remains the most prevalent due to its efficiency and orthogonality. These synthetic strategies enable the modular construction of complex molecular architectures, where the benzothiazole unit can impart specific photophysical or biological properties to the final conjugate.

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design

Structure-Activity Relationship (SAR) studies are a fundamental component of molecular design, providing critical insights into how specific structural features of a molecule influence its biological activity or material properties. oncodesign-services.com By systematically modifying the structure of this compound derivatives and evaluating the resulting changes in function, researchers can identify key pharmacophores or material-defining motifs. oncodesign-services.com

In the context of drug discovery, SAR analysis helps in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. oncodesign-services.com For example, in the development of benzothiazole-based inhibitors, SAR studies can elucidate the importance of substituents at various positions on the benzothiazole ring.

A review of SAR studies on various heterocyclic compounds reveals common strategies. nih.gov For instance, the introduction of different substituents at specific positions can dramatically alter biological activity. In some cases, smaller alkyl groups or the presence of specific amino substituents lead to better inhibitory activity, highlighting the sensitivity to steric effects. nih.gov

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly used to complement experimental SAR studies. oncodesign-services.com QSAR uses mathematical models to correlate the physicochemical properties of compounds with their biological activities, enabling the prediction of the activity of novel compounds. oncodesign-services.com

For benzothiazole derivatives designed as molecular probes, SAR studies are crucial for optimizing their binding affinity and selectivity for a biological target. In the development of tau protein imaging agents, the replacement of a photoisomerizable bridge with a 1,2,3-triazole moiety, formed from an azide (B81097) precursor, demonstrated that while these derivatives could visualize Aβ plaques, they were less effective at detecting neurofibrillary tangles (NFTs). nih.govrsc.org However, further modifications leading to amide and ester derivatives resulted in compounds capable of observing NFTs. nih.govrsc.org This iterative process of synthesis and evaluation is central to SAR-driven molecular design.

Table 1: SAR Insights for Benzothiazole Derivatives

| Structural Modification | Observed Effect on Activity/Property | Reference |

|---|---|---|

| Replacement of a trans-butadiene bridge with a 1,2,3-triazole | Good visualization of Aβ plaques, but failure to detect neurofibrillary tangles (NFTs). | nih.govrsc.org |

| Introduction of amide and ester moieties in place of the triazole | Observation of NFTs in human brain sections. | nih.govrsc.org |

| Incorporation of a siderophore mimic at the 4-position of the benzothiazole scaffold | Potent DNA gyrase inhibition. | nih.gov |

Derivatization for Enhanced Performance in Specific Applications

The derivatization of the this compound core is a key strategy for enhancing its performance in specific applications, ranging from materials science to medicinal chemistry. The reactivity of the azido group makes it a prime site for modification.

In the field of molecular imaging, derivatization is aimed at improving properties such as binding affinity, selectivity, and blood-brain barrier penetration for neuroimaging agents. For instance, benzothiazole derivatives intended as tau protein probes have been modified to improve their in vitro and in vivo characteristics. nih.govrsc.org

Derivatization can also be employed to enhance the photophysical properties of the benzothiazole scaffold. By conjugating it with other aromatic systems or functional groups, the absorption and emission wavelengths can be shifted, and the quantum yield of fluorescence can be increased.

In the development of therapeutic agents, derivatization can be used to improve the pharmacological profile of a compound. For example, the conjugation of benzothiazole-based DNA gyrase inhibitors with siderophore mimics was designed to enhance their uptake by bacteria, thereby increasing their antibacterial potency. nih.gov

The versatility of the this compound scaffold, coupled with the power of modern synthetic chemistry, allows for the creation of a vast library of derivatives. Each new derivative holds the potential for enhanced performance in a targeted application, driving innovation across multiple scientific disciplines.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one |

| 2-(aminomethyl)-5-hydroxypyridin-4(1H)-one |

Advanced Applications in Materials Science and Chemical Tool Development

Fluorescent Probes and Chemosensors Utilizing the Azidobenzothiazole Scaffold

The benzothiazole (B30560) core is a well-established fluorophore, and the introduction of an azido (B1232118) group provides a reactive handle for the development of highly specific sensing molecules. While detailed studies on probes directly composed of 5-Azido-2-methyl-1,3-benzothiazole are limited, its use as a precursor is a key strategy in the design of novel sensors. smolecule.com

Design Strategies for "Turn-On" and Ratiometric Sensing Mechanisms

The design of "turn-on" and ratiometric fluorescent probes often relies on the strategic modification of a fluorophore to control its emission in the presence of a specific analyte. The azido group of this compound is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction can be employed to link the benzothiazole fluorophore to a recognition unit. In a "turn-on" strategy, the initial compound might be non-fluorescent or weakly fluorescent. Upon binding of the target analyte to the recognition unit, a conformational or electronic change is induced, or a protecting group is cleaved, leading to a significant increase in fluorescence intensity.

Ratiometric sensing, which involves monitoring the ratio of fluorescence intensities at two different wavelengths, offers a more robust detection method by providing a built-in correction for environmental effects. The synthesis of ratiometric probes from this compound would involve its conjugation to another fluorophore or a recognition moiety that, upon analyte binding, alters the electronic properties of the entire system, causing a shift in the emission spectrum.

Selective Recognition of Chemical Species

The versatility of the azido group allows for the synthesis of a diverse array of chemosensors for the selective recognition of various chemical species, including metal ions and anions. By reacting this compound with different recognition moieties, sensors with high selectivity for specific targets can be engineered. For instance, the incorporation of crown ethers or cyclams can lead to sensors for alkali or transition metal cations. Similarly, the introduction of urea (B33335) or thiourea (B124793) groups can facilitate the recognition of anions through hydrogen bonding interactions. The benzothiazole unit acts as the signaling component, reporting the binding event through a change in its fluorescence properties.

Advanced Imaging Applications (e.g., two-photon probes, specific localization)

Two-photon microscopy is a powerful technique for high-resolution imaging deep within biological tissues. The design of two-photon probes requires chromophores with large two-photon absorption cross-sections. While specific two-photon probes based directly on this compound are not yet prominent in the literature, its derivatives are promising candidates. The extended π-conjugation system of the benzothiazole core can be further elongated through chemical modification of the azido group to enhance two-photon absorption properties.

Furthermore, the azido group enables the conjugation of the benzothiazole fluorophore to biomolecules or targeting ligands, facilitating specific localization within cells or tissues. For example, by clicking the probe onto a peptide that targets a specific organelle, researchers can visualize the distribution and dynamics of that organelle with high precision.

Integration in Smart Materials and Optical Technologies

The luminescent properties of benzothiazole derivatives make them attractive for use in various smart materials and optical technologies. The ability to functionalize this compound allows for its incorporation into polymeric or solid-state materials.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The development of efficient and stable blue-emitting materials remains a key challenge in OLED technology. Benzothiazole derivatives are known to exhibit blue fluorescence, and their properties can be tuned through chemical modification. While the direct application of this compound in OLEDs has not been extensively reported, it serves as a valuable building block for synthesizing more complex emitters. The azido group can be converted to other functional groups, such as amines or triazoles, which can be used to attach the benzothiazole core to other aromatic units, thereby tuning the emission color and improving charge transport properties.

Photoresists and Photopatterning Applications

The azido group is a well-known photoactive moiety. Upon exposure to UV light, azides can decompose to form highly reactive nitrenes. This photoreactivity can be harnessed in the development of photoresists for photolithography. A polymer containing this compound as a pendant group could function as a negative-tone photoresist. Upon UV irradiation, the generated nitrenes would crosslink the polymer chains, rendering the exposed regions insoluble. This allows for the creation of high-resolution patterns on a substrate, a fundamental process in the manufacturing of microelectronics and microfluidic devices.

Catalytic Systems Involving Benzothiazole Derivatives

The benzothiazole scaffold is a key component in the development of advanced catalytic systems, leveraging its unique electronic and structural properties. These systems are finding applications in various chemical transformations, from organic synthesis to green energy production.

Benzothiazole derivatives have emerged as versatile players in both photocatalysis and biocatalysis, contributing to more sustainable and efficient chemical processes.

In the realm of photocatalysis , polymers and frameworks incorporating the benzothiazole motif have shown significant promise. Poly(benzothiadiazoles) and their derivatives are utilized as heterogeneous photocatalysts that can drive various organic photoredox reactions using visible light. acs.org An advantage of these macromolecular organic catalysts is their high stability, ease of separation from the reaction mixture, and potential for reusability, offering a more environmentally friendly alternative to traditional metal-based catalytic systems. acs.org

A notable application is in the generation of hydrogen through water splitting. Researchers have designed and synthesized sp² carbon-conjugated covalent organic frameworks (sp²c-COFs) based on benzothiadiazole. rsc.org These crystalline porous materials act as efficient photocatalysts for converting solar energy into hydrogen. For instance, specific benzothiadiazole-based COFs have demonstrated high average hydrogen evolution rates under visible-light irradiation (λ > 420 nm), reaching up to 1526 μmol g⁻¹ h⁻¹. rsc.org The inherent stability and tunable light-harvesting properties of these frameworks make them a key area of research for green energy solutions. rsc.org Furthermore, derivatized benzothiazoles have been developed as organic photosensitizers that absorb two photons under near-infrared light, which can be applied in photocatalysis. acs.org

In biocatalysis , which utilizes natural catalysts like enzymes, benzothiazole synthesis has benefited from greener methodologies. For example, the synthesis of 2-aryl-benzothiazoles has been achieved using Acacia concinna as a natural biocatalyst. pharmacyjournal.in This method, often accelerated by microwave radiation, provides an eco-friendly alternative to conventional synthesis, characterized by shorter reaction times, solvent-free conditions, and high product yields. pharmacyjournal.in The broader adoption of biocatalysts in creating benzothiazole derivatives is part of a larger trend towards sustainable and bio-friendly chemical manufacturing, aiming to improve yields and optimize reaction conditions. rsc.org

| Catalyst Type | Benzothiazole System | Application | Key Finding |

| Photocatalyst | Poly(benzothiadiazole) derivatives | Organic photoredox reactions | Highly stable and reusable heterogeneous catalysts. acs.org |

| Photocatalyst | Benzothiadiazole-based sp²c-COFs | Hydrogen evolution from water | Average H₂ evolution rates up to 1526 μmol g⁻¹ h⁻¹. rsc.org |

| Biocatalyst | Acacia concinna | Synthesis of 2-aryl-benzothiazoles | Eco-friendly, solvent-free synthesis with high yields. pharmacyjournal.in |

Development of Chemical Biology Tools (e.g., PROTAC linkers)

The unique chemical properties of the benzothiazole core and its derivatives, particularly those containing reactive handles like the azido group in This compound , make them valuable for the development of sophisticated chemical biology tools. A prominent application is in the construction of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. nih.govrsc.org These molecules consist of three parts: a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two. nih.gov The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, influencing the efficacy and selectivity of the PROTAC. explorationpub.com

The azide (B81097) group, as found in this compound, is a key functional group for assembling PROTACs through "click chemistry". nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used reaction to form a stable triazole ring, effectively connecting the two ligand-bearing components of a PROTAC. explorationpub.comnih.gov This method is highly efficient and selective, allowing for the rapid synthesis of diverse PROTAC libraries with variations in linker length, composition, and attachment points. nih.gov

For instance, researchers have synthesized azide-functionalized thalidomide (B1683933) derivatives (which bind to the E3 ligase Cereblon) and coupled them with alkyne-functionalized ligands for target proteins to create potent degraders. nih.govnih.gov While this compound itself may not be the final targeting ligand, its structure represents a crucial building block. The azido-benzothiazole moiety can be incorporated into either the target protein ligand or the E3 ligase ligand, providing the necessary chemical handle for linker attachment via click chemistry.

The most common motifs used in PROTAC linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains, which offer flexibility and can improve solubility. nih.govbroadpharm.com The development of PROTACs often involves creating libraries where the linker is systematically varied to find the optimal length and composition for effective ternary complex formation. explorationpub.com The use of azide-containing heterocyclic compounds like this compound is integral to this modular and efficient approach to developing new chemical biology tools and potential therapeutics.

| Linker Component | Reaction Type | Purpose in PROTACs | Relevance of this compound |

| Azide Group (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole linkage between the two parts of the PROTAC. explorationpub.comnih.gov | Provides the essential azide functional group for "click chemistry" based linker synthesis. |

| Triazole Ring | Formed via "Click Chemistry" | A robust and common motif within the final PROTAC linker structure. nih.gov | The product of the reaction involving the azide group. |

| PEG/Alkyl Chains | Conjugation | Often combined with azide/alkyne groups to form the full linker, providing solubility and optimal spacing. nih.govbroadpharm.com | Can be attached to the benzothiazole core opposite the azide to complete a ligand-linker module. |

Future Directions and Emerging Research Avenues for 5 Azido 2 Methyl 1,3 Benzothiazole

Explorations in Sustainable Synthesis and Scalability

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. airo.co.innih.gov For 5-Azido-2-methyl-1,3-benzothiazole, future research will likely focus on green chemistry principles to minimize waste and energy consumption. airo.co.in Traditional methods for synthesizing benzothiazoles often involve the condensation of 2-aminothiophenols with various reagents, which can sometimes require harsh conditions or produce significant waste. nih.gov

Future synthetic strategies are expected to explore:

Catalyst-free reactions: Investigations into catalyst-free condensation reactions in eco-friendly solvents like water or ethanol (B145695) are anticipated to yield high-efficiency, low-cost production methods. nih.govorganic-chemistry.org

Microwave-assisted synthesis: This technique has the potential to significantly shorten reaction times and improve yields for the synthesis of benzothiazole (B30560) derivatives. researchgate.net

One-pot syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, can enhance efficiency and reduce the need for purification of intermediates. organic-chemistry.org

Use of alternative energy sources: Exploring photochemical or sonochemical methods could lead to novel and more sustainable synthetic pathways.

The scalability of these synthetic routes will be a critical factor for the potential industrial application of this compound and its derivatives. Research will need to address the challenges of translating laboratory-scale syntheses to larger, more cost-effective production processes.

Advancement of Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. For this compound, computational methods will be instrumental in guiding the design of new derivatives with tailored functionalities.

Key areas of computational research will likely include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. sciety.orgscirp.orgnih.gov This understanding is crucial for predicting its reactivity and interaction with other molecules. scirp.org Time-dependent DFT (TD-DFT) can be used to study the electronic absorption spectra of azidobenzothiazoles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the chemical structure of benzothiazole derivatives and their biological activity. nih.govresearchgate.netmdpi.comnih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Molecular Docking Simulations: These simulations can predict the binding modes of this compound derivatives with biological targets, such as enzymes or receptors. nih.govnih.govnih.gov This information is vital for designing compounds with enhanced potency and selectivity. nih.gov

The integration of these computational approaches will enable a more rational and efficient design of novel this compound-based compounds for specific applications.

Discovery of Novel Reactivity Patterns

The azido (B1232118) group in this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research will undoubtedly focus on uncovering new and unique reactivity patterns for this compound.

Promising avenues for exploration include: